molecular formula C9H11FN2 B577841 3-Fluoro-4-(pyrrolidin-2-yl)pyridine CAS No. 1270491-52-5

3-Fluoro-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B577841
CAS No.: 1270491-52-5
M. Wt: 166.199
InChI Key: FVKZOXRTXOACOX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative with a pyrrolidinyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-4-nitropyridine can be fluorinated using Bu4N+F− in DMF at room temperature to form 3-fluoro-4-nitropyridine, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature reactions with fluorinating agents such as AlF3 and CuF2. These reactions are conducted at temperatures ranging from 450°C to 500°C to achieve high yields of fluorinated products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards various biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to specific biological effects .

Properties

IUPAC Name

3-fluoro-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZOXRTXOACOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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